molecular formula C6H4F5N3O B1461107 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide CAS No. 2098106-87-5

1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No. B1461107
CAS RN: 2098106-87-5
M. Wt: 229.11 g/mol
InChI Key: VXGIGVCTTUYZDN-UHFFFAOYSA-N
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Description

Difluoromethyl and trifluoromethyl groups are commonly used in organic chemistry. They are part of a larger class of compounds known as fluorinated compounds, which have been widely used in pharmaceuticals, agrochemicals, and materials due to their unique properties .


Synthesis Analysis

The synthesis of difluoromethyl and trifluoromethyl compounds involves the activation of the C–F bond in organic synthesis, which is considered a challenging task . A general strategy for the synthesis of difluoromethyl compounds involves the transformation of simple building blocks into complex molecules bearing a terminal difluoromethyl group .


Molecular Structure Analysis

The molecular structure of difluoromethyl and trifluoromethyl compounds is characterized by the presence of two or three fluorine atoms respectively, attached to a carbon atom .


Chemical Reactions Analysis

The chemical reactions involving difluoromethyl and trifluoromethyl compounds often involve the activation of the C–F bond. This can lead to the synthesis of diverse fluorinated compounds through selective C–F bond activation .


Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethyl and trifluoromethyl compounds are largely influenced by the presence of the fluorine atoms. Fluorine atoms play crucial roles in life science and materials science-related applications .

Mechanism of Action

Target of Action

The primary targets of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide are carbon-centered radical intermediates . The trifluoromethyl and difluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The compound interacts with its targets through a process known as trifluoromethylation and difluoromethylation . This involves the addition of a trifluoromethyl or difluoromethyl group to carbon-centered radical intermediates .

Biochemical Pathways

The affected pathways involve the trifluoromethylation and difluoromethylation of carbon-centered radical intermediates . The downstream effects include the creation of various biologically and pharmacologically active ingredients .

Pharmacokinetics

The compound’s interaction with carbon-centered radical intermediates suggests that it may be metabolized through similar pathways .

Result of Action

The molecular and cellular effects of the compound’s action involve the creation of diverse attractive symmetric gem-difluoroalkene substituted products . This is achieved through a double allylic defluorinative alkylation reaction of 1,1-bisnucleophiles with (trifluoromethyl)alkenes .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the reactive difluoromethyl anion can be tamed, enabling diverse functional group transformations . This suggests that the compound’s action may be influenced by factors such as pH, temperature, and the presence of other chemical species .

Future Directions

The future directions in the research of difluoromethyl and trifluoromethyl compounds could involve the development of new synthesis strategies and the exploration of new applications in various fields .

properties

IUPAC Name

2-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F5N3O/c7-5(8)14-2(4(12)15)1-3(13-14)6(9,10)11/h1,5H,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGIGVCTTUYZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)C(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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